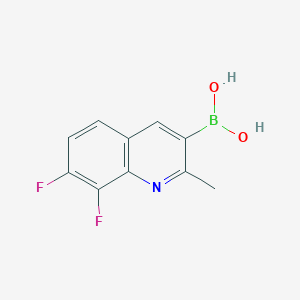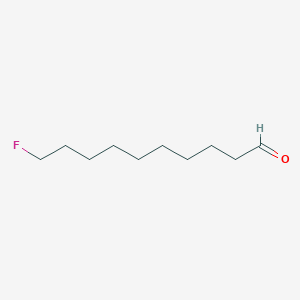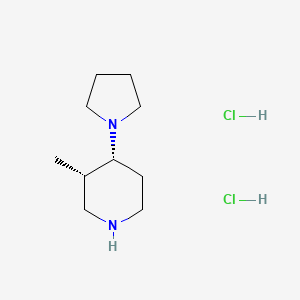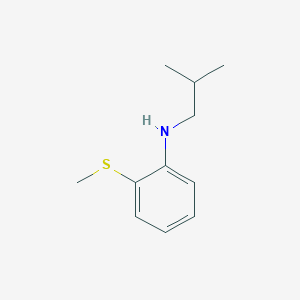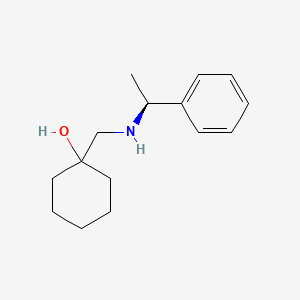
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone It is characterized by the presence of a phenylethylamine moiety attached to the cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (S)-1-phenylethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclohexanol backbone may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
- (S)-1-(((1-Phenylethyl)amino)methyl)cyclopentanol
- (S)-1-(((1-Phenylethyl)amino)methyl)cycloheptanol
Uniqueness
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a phenylethylamine moiety and a cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[[[(1S)-1-phenylethyl]amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-13(14-8-4-2-5-9-14)16-12-15(17)10-6-3-7-11-15/h2,4-5,8-9,13,16-17H,3,6-7,10-12H2,1H3/t13-/m0/s1 |
InChI Key |
PADNZDIAPJSLRG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2(CCCCC2)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


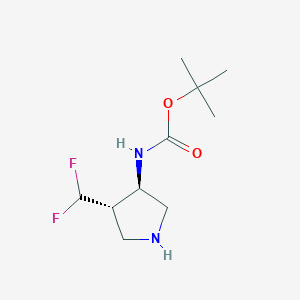

![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
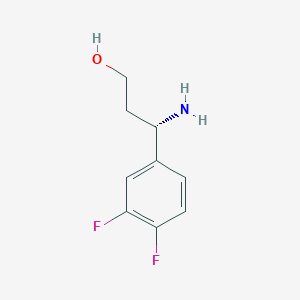
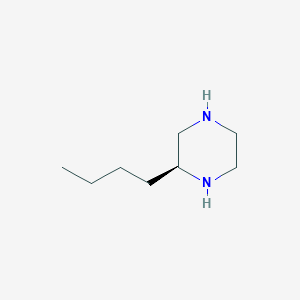
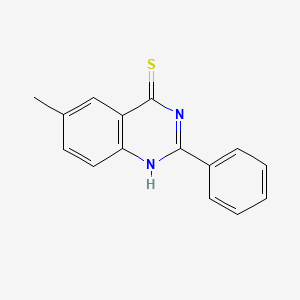
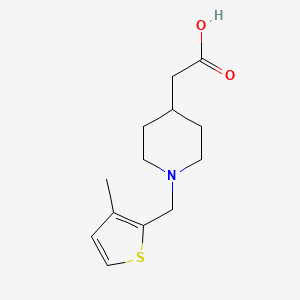
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)

